molecular formula C15H8F3N3 B2750809 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 907960-23-0

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B2750809
CAS No.: 907960-23-0
M. Wt: 287.245
InChI Key: CSUCNTLGYALDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position and a benzonitrile moiety at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-14-20-13(9-21(14)8-12)11-3-1-10(7-19)2-4-11/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUCNTLGYALDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.